2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H20N2O4 It is a derivative of cyclohexanecarboxylic acid, featuring a morpholine ring attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the morpholine ring.
Morpholine: A simple heterocyclic amine with a similar ring structure.
N-Morpholinylcarboxamides: Compounds with similar functional groups but different core structures.
Uniqueness
2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring and the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(morpholin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20N2O4/c15-11(13-14-5-7-18-8-6-14)9-3-1-2-4-10(9)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) |
InChI Key |
BUEGOBZNNRGGOC-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NN2CCOCC2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NN2CCOCC2)C(=O)O |
Origin of Product |
United States |
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